Chemical structure and properties of 4-Hydroxyantipyrine-d3
Chemical structure and properties of 4-Hydroxyantipyrine-d3
Title: 4-Hydroxyantipyrine-d3: Structural Dynamics, Metabolic Significance, and Analytical Applications in Mass Spectrometry
Abstract Antipyrine (phenazone) is a classical probe drug utilized extensively to evaluate hepatic oxidative capacity. Its primary Phase I metabolite, 4-hydroxyantipyrine, serves as a critical biomarker for cytochrome P450 (CYP450) activity. To accurately quantify this metabolite in complex biological matrices, 4-Hydroxyantipyrine-d3 is employed as a stable isotope-labeled (SIL) internal standard. This technical guide provides an in-depth analysis of the structural properties, metabolic context, and self-validating LC-MS/MS workflows associated with 4-Hydroxyantipyrine-d3.
Chemical Structure and Physicochemical Properties
4-Hydroxyantipyrine-d3 (CAS: 65566-65-6) is the trideuterated analog of 4-hydroxyantipyrine[1]. The strategic substitution of three hydrogen atoms with deuterium increases the molecular weight by approximately 3 Da (from 204.23 g/mol to 207.24 g/mol )[2].
Causality of Isotopic Labeling: The incorporation of deuterium creates a mass shift that is easily resolvable by a mass spectrometer, yet the physicochemical properties (e.g., pKa, lipophilicity, and chromatographic retention time) remain virtually identical to the unlabeled analyte. Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect. For internal standard applications, the primary structural requirement is that the deuterium atoms are placed at non-labile positions (typically the N-methyl group) to prevent back-exchange with protic solvents (like water or methanol) during sample preparation or chromatography[3].
Table 1: Physicochemical Properties of 4-Hydroxyantipyrine-d3
| Property | Value / Description |
| Chemical Name | 4-Hydroxyantipyrine-d3 (4-Hydroxyphenazone-d3) |
| CAS Registry Number | 65566-65-6 |
| Molecular Formula | C11H9D3N2O2 |
| Molecular Weight | 207.24 g/mol |
| Isotopic Enrichment | ≥ 99% Deuterium |
| Appearance | White to off-white solid |
| Primary Application | Internal standard for LC-MS/MS and GC-MS |
The Pharmacokinetic Context: Antipyrine Metabolism
Antipyrine is rapidly and completely absorbed, distributing evenly throughout total body water. It is extensively metabolized in the liver by the CYP450 system, making it a gold-standard probe for assessing hepatic enzyme function[4].
The metabolism of antipyrine proceeds via three primary oxidative pathways:
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4-Hydroxylation: Yields 4-hydroxyantipyrine (catalyzed primarily by CYP1A2, CYP2C8, CYP2C9, and CYP3A4).
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3-Methyl Hydroxylation: Yields 3-hydroxymethylantipyrine.
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N-Demethylation: Yields norantipyrine.
Because 4-hydroxyantipyrine is the major metabolite, its precise quantification in urine or plasma is directly correlated with the patient's or subject's hepatic oxidative clearance rate[4].
Figure 1: Primary hepatic oxidative metabolism pathways of Antipyrine.
Analytical Utility: The Self-Validating LC-MS/MS System
In quantitative bioanalysis, matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte in the electrospray ionization (ESI) source—pose a severe threat to accuracy.
By spiking 4-Hydroxyantipyrine-d3 into the sample at the very beginning of the extraction protocol, the method becomes a self-validating system [5].
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Identical Recovery: Any physical loss of 4-hydroxyantipyrine during protein precipitation or solid-phase extraction (SPE) is mirrored by an identical fractional loss of 4-Hydroxyantipyrine-d3.
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Identical Matrix Effect: Because the D3-labeled standard co-elutes chromatographically with the unlabeled metabolite, both molecules enter the mass spectrometer's ionization source simultaneously, experiencing the exact same ion suppression or enhancement.
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Causality of Quantification: The mass spectrometer measures the ratio of the analyte peak area to the internal standard peak area. Because the IS concentration is known and constant, this ratio mathematically isolates the true concentration of the analyte from procedural and instrumental variances.
Step-by-Step Methodology: LC-MS/MS Quantification Protocol
The following protocol outlines a robust, field-proven workflow for quantifying 4-hydroxyantipyrine in human plasma using 4-Hydroxyantipyrine-d3 as the internal standard[5][6].
Phase 1: Reagent and Standard Preparation
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Primary Stock Solutions: Prepare 1.0 mg/mL stock solutions of 4-hydroxyantipyrine and 4-Hydroxyantipyrine-d3 in LC-MS grade methanol. Store at -20°C.
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Working IS Solution: Dilute the 4-Hydroxyantipyrine-d3 stock in 50% methanol/water to a final working concentration of 50 ng/mL.
Phase 2: Sample Extraction (Protein Precipitation)
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Aliquot: Transfer 50 µL of human plasma (or urine) into a 1.5 mL microcentrifuge tube.
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Spike IS: Add 10 µL of the 50 ng/mL 4-Hydroxyantipyrine-d3 working solution. (Scientific Rationale: Spiking before extraction ensures the IS accounts for any subsequent volumetric or recovery losses).
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Precipitate: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
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Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
Phase 3: UHPLC-MS/MS Analysis
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Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
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Unlabeled 4-Hydroxyantipyrine Transition: m/z 205.1 → m/z 187.1 (Loss of H2O).
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4-Hydroxyantipyrine-d3 Transition: m/z 208.1 → m/z 190.1.
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Figure 2: LC-MS/MS analytical workflow utilizing 4-Hydroxyantipyrine-d3 as an internal standard.
Data Interpretation and Validation Metrics
A properly validated LC-MS/MS assay using 4-Hydroxyantipyrine-d3 will yield highly reproducible quantitative data. The use of the D3 internal standard normalizes the matrix effect, bringing it close to 100% (indicating no uncorrected suppression or enhancement).
Table 2: Typical Assay Validation Parameters
| Validation Parameter | Target Criteria | Role of 4-Hydroxyantipyrine-d3 |
| Linearity (R²) | > 0.995 | Ensures proportional response across the calibration range (e.g., 1 - 1000 ng/mL). |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Corrects for injection-to-injection variability. |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Corrects for day-to-day instrument drift. |
| Extraction Recovery | Consistent across QC levels | Tracks physical loss of analyte during protein precipitation. |
| Matrix Effect (IS-Normalized) | 95% - 105% | Completely compensates for ESI ion suppression caused by plasma lipids. |
Sources
- 1. 4-Hydroxyantipyrine-D3 (AA-D3),65566-65-6-Amadis Chemical [amadischem.com]
- 2. 4-Hydroxyantipyrine-D3 | Benchchem [benchchem.com]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Hydroxyantipyrine-D3 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 65566-65-6) [witega.de]
- 6. lib3.dss.go.th [lib3.dss.go.th]
